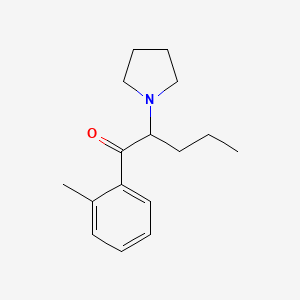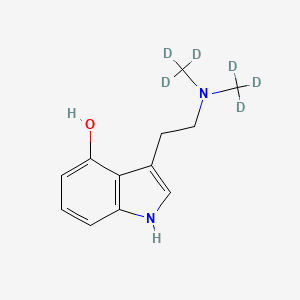
Psilocin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psilocin-d6 is a deuterated form of psilocin, a naturally occurring psychedelic compound found in certain species of mushroomsIt is used primarily as an analytical reference standard in scientific research, particularly in the quantification of psilocin through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of psilocin-d6 involves the incorporation of deuterium atoms into the psilocin molecule. This can be achieved through several synthetic routes, one of which includes the use of deuterated reagents in the synthesis process. The general steps involve:
Starting Material: The synthesis begins with an indole derivative.
Deuteration: Deuterated reagents are used to introduce deuterium atoms into the molecule.
Functional Group Transformations: Various functional group transformations are carried out to achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped for handling deuterated compounds. The process involves:
Large-Scale Synthesis: Scaling up the synthetic route to produce larger quantities.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Psilocin-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form psilocybin-d6, a phosphorylated derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as psilocybin-d6 and other modified tryptamines .
Scientific Research Applications
Psilocin-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of psilocin.
Biology: Studied for its interactions with biological systems, particularly the serotonin receptors.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of mental health disorders such as depression and anxiety.
Mechanism of Action
Psilocin-d6 exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at many serotonin receptors, especially the 5-HT2A receptor. This interaction leads to changes in gene expression and neural circuitry, particularly in areas of the brain associated with mood and perception. The downstream effects include alterations in the default mode network and the amygdala, which are thought to mediate its psychedelic and potential antidepressant effects .
Comparison with Similar Compounds
Psilocybin: The phosphorylated form of psilocin, which is a prodrug that is converted to psilocin in the body.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen that also acts on serotonin receptors.
N,N-Dimethyltryptamine (DMT): Another tryptamine-based hallucinogen with similar effects.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with a similar mechanism of action
Uniqueness of Psilocin-d6: The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms allows for more accurate quantification and analysis of psilocin in various samples, making it an invaluable tool in research and industry .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3 |
InChI Key |
SPCIYGNTAMCTRO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C(=CC=C2)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


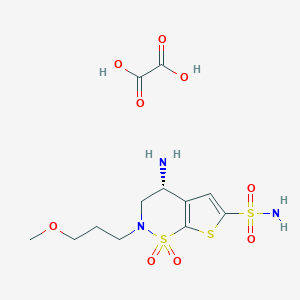
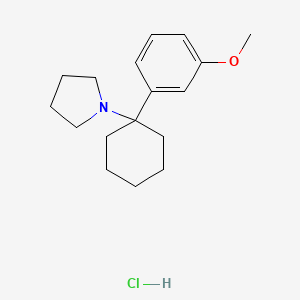
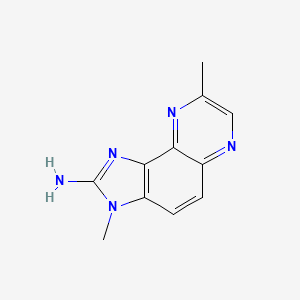
![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823131.png)
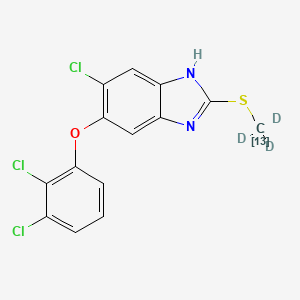
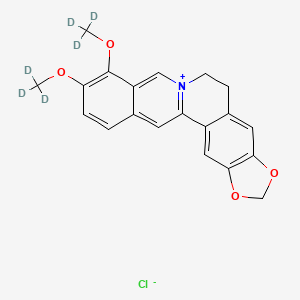
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)


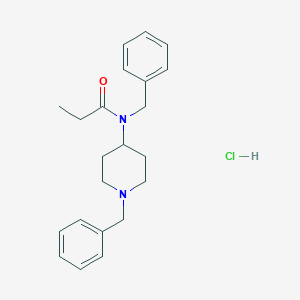
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
